molecular formula C25H25NO B14793598 [4-(tritylamino)cyclopenten-1-yl]methanol

[4-(tritylamino)cyclopenten-1-yl]methanol

Cat. No.: B14793598
M. Wt: 355.5 g/mol
InChI Key: IUGJHIBZIOMWTO-UHFFFAOYSA-N
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Description

[4-(Tritylamino)cyclopenten-1-yl]methanol is an organic compound characterized by a cyclopentene ring substituted with a tritylamino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tritylamino)cyclopenten-1-yl]methanol typically involves the reaction of cyclopentene derivatives with tritylamine under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction where tritylamine is reacted with cyclopentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(Tritylamino)cyclopenten-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tritylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-(Tritylamino)cyclopenten-1-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(tritylamino)cyclopenten-1-yl]methanol involves its interaction with specific molecular targets. The tritylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclopentene ring and methanol group may also contribute to the compound’s overall biological activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethane: Shares the trityl group but lacks the cyclopentene and methanol groups.

    Cyclopentanol: Contains the cyclopentene ring and methanol group but lacks the tritylamino group.

Uniqueness

[4-(Tritylamino)cyclopenten-1-yl]methanol is unique due to the combination of the tritylamino group, cyclopentene ring, and methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

[4-(tritylamino)cyclopenten-1-yl]methanol

InChI

InChI=1S/C25H25NO/c27-19-20-16-17-24(18-20)26-25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-16,24,26-27H,17-19H2

InChI Key

IUGJHIBZIOMWTO-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO

Origin of Product

United States

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